3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
3,4,5-Trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core linked to a 3,4,5-trimethoxybenzamide group and a 4-methoxyphenyl substituent. Its structural complexity arises from the combination of electron-rich methoxy groups and the rigid oxadiazole ring, which influence both physicochemical properties and target interactions .
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)16-18(22-28-21-16)20-19(23)12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23) |
InChI Key |
QITHASNTUVHCHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through mechanisms involving DNA damage and cell cycle arrest . The incorporation of methoxy groups in the structure may enhance the lipophilicity and bioavailability of the compound, which is crucial for its therapeutic efficacy.
Antidiabetic Effects
In vivo studies using genetically modified models have demonstrated that oxadiazole derivatives can lower glucose levels significantly. Compounds similar to 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown promise as anti-diabetic agents by improving insulin sensitivity and reducing hyperglycemia in diabetic models .
Antimicrobial Activity
The oxadiazole scaffold has also been associated with antimicrobial properties. Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria. The presence of methoxy groups may contribute to enhanced antibacterial activity by improving interaction with bacterial cell membranes .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 1,2,5-oxadiazole derivatives with appropriate amines or amides. The synthesis pathways often include:
- Formation of Oxadiazole Ring : Utilizing carboxylic acids and hydrazines.
- Coupling Reaction : Linking the oxadiazole with a benzamide through acylation reactions.
Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing various oxadiazole derivatives showed that specific substitutions at the phenyl ring enhanced cytotoxicity against cancer cells. The assessment involved both in vitro assays and molecular docking studies to predict binding affinities to target proteins involved in cancer progression .
Case Study 2: Antidiabetic Mechanism Investigation
In another research effort utilizing Drosophila melanogaster as a model organism for diabetes, several oxadiazole derivatives were tested for their ability to regulate glucose levels. Results indicated that certain structural modifications led to improved anti-diabetic effects compared to standard treatments .
Potential Applications in Drug Development
The unique structure of this compound positions it as a candidate for further development into pharmaceutical agents targeting:
- Cancer therapy
- Diabetes management
- Antibacterial treatments
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, allowing it to modulate the activity of enzymes, receptors, or other biological macromolecules. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with several oxadiazole and benzamide derivatives reported in the literature. Key analogs include:
Structural Insights :
- Oxadiazole Core : The 1,2,5-oxadiazole ring in the target compound is less common than 1,3,4-oxadiazoles (e.g., LMM5), which may alter metabolic stability and π-π stacking interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Compound 40, trifluoromethyl in Compound 48) enhance polarity and may improve binding to hydrophobic enzyme pockets.
Physicochemical Properties
Data from analogs highlight trends in melting points and solubility:
Key Observations :
- Melting Points : Nitro (Compound 40: 147°C) and trifluoromethyl (Compound 48) groups correlate with lower melting points compared to halogenated analogs (e.g., Compound 43: 174°C), likely due to reduced crystallinity .
- Solubility : Methoxy groups in the target compound may reduce aqueous solubility compared to halogenated derivatives, necessitating formulation adjustments for biological testing .
Biological Activity
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzamide moiety
- A 1,2,5-oxadiazole ring
- Methoxy substituents which enhance its pharmacological properties
Anticancer Activity
The 1,2,5-oxadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that they can inhibit various cancer cell lines by targeting specific enzymes and proteins involved in cancer progression.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in DNA synthesis and modification .
- Cell Proliferation Inhibition: Studies have shown that compounds with oxadiazole scaffolds can significantly reduce cell proliferation in various cancer types, including breast and lung cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.48 ± 1.10 | HT29 (Colorectal) |
| Compound B | 4.25 ± 0.22 | A431 (Skin) |
| Compound C | 3.33 ± 0.31 | MCF7 (Breast) |
Case Studies
- Study on Antiproliferative Effects: A study demonstrated that the compound exhibited significant antiproliferative effects against a panel of human cancer cell lines. The IC50 values ranged from 3 to 12 µM across different cell types, indicating potent activity .
- Molecular Docking Studies: Molecular docking studies revealed that the compound binds effectively to the colchicine binding site of tubulin, suggesting a mechanism involving disruption of microtubule dynamics which is critical for cancer cell division .
Additional Biological Activities
Beyond its anticancer properties, the compound may also exhibit:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, although further research is required to elucidate this aspect .
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
